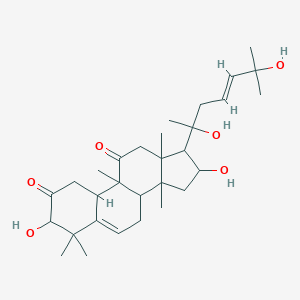

22-Deoxoisocucurbitacin D

Description

Properties

CAS No. |

15371-77-4 |

|---|---|

Molecular Formula |

C30H46O6 |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione |

InChI |

InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18,20-21,23-24,32,34-36H,11,13-16H2,1-8H3/b12-9+ |

InChI Key |

LTAMPOZNZZLEID-XFFOSBMPSA-N |

SMILES |

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |

Isomeric SMILES |

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C/C=C/C(C)(C)O)O)O)C)C)C)O)C |

Canonical SMILES |

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |

Origin of Product |

United States |

Phytochemical and Chemoecological Profiling of 22 Deoxoisocucurbitacin D Sources

Botanical Origins and Distribution within the Cucurbitaceae Family

22-Deoxoisocucurbitacin D is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family. These compounds are well-known for their bitter taste and are predominantly found in plants of the Cucurbitaceae family. ebi.ac.uk The distribution of this compound is specific to certain species within this large and diverse plant family, which comprises approximately 130 genera and 800 species. nih.gov

Lagenaria siceraria as a Primary Source of this compound

Lagenaria siceraria, commonly known as the bottle gourd, is a significant botanical source of this compound. nih.govphytojournal.com This compound has been identified as a minor bitter principle in the fruits of a hybrid of Lagenaria siceraria. rsc.orgrsc.org Specifically, research on a hybrid between a bitter calabash variety and a sweet maranka variety of Lagenaria siceraria led to the isolation of two main triterpenoids. The major component was identified as 22-deoxocucurbitacin D, and the minor, isomeric compound was determined to be this compound. rsc.orgrsc.org The fruit of Lagenaria siceraria is recognized for containing various cucurbitacins, including B, D, G, and H, in addition to 22-deoxy cucurbitacin. nih.gov

Occurrence in Ecballium elaterium and Other Cucurbit Species

This compound has also been reported in Ecballium elaterium, commonly known as the squirting cucumber. researchgate.netnih.gov This plant is native to the Mediterranean region and is a well-documented source of various cucurbitacins. nih.govresearchgate.net The fruit juice of Ecballium elaterium has been found to contain cucurbitacins B, D, E, I, their glycosylated forms, and 22-deoxocucurbitacin D. researchgate.net While the primary focus has often been on other cucurbitacins, the presence of 22-deoxocucurbitacin D derivatives has been noted. nih.gov

Beyond Lagenaria siceraria and Ecballium elaterium, the broader class of cucurbitacins is found in numerous other species within the Cucurbitaceae family. ebi.ac.uk However, the specific distribution of this compound appears to be more restricted. For instance, while Bryonia alba is known to contain 22-deoxocucurbitacin D, detailed information on this compound in this species is less prevalent. researchgate.net

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Family | Compound(s) Identified |

| Lagenaria siceraria (hybrid) | Cucurbitaceae | This compound, 22-Deoxocucurbitacin D rsc.orgrsc.org |

| Ecballium elaterium | Cucurbitaceae | 22-Deoxocucurbitacin D and its derivatives researchgate.netnih.gov |

| Bryonia alba | Cucurbitaceae | 22-Deoxocucurbitacin D researchgate.net |

Subcellular Localization and Accumulation Patterns within Plant Tissues

The biosynthesis of cucurbitacins, including this compound, is a complex process that occurs within the plant cell. The initial steps of the cucurbitacin biosynthetic pathway, starting from 2,3-oxidosqualene (B107256), are catalyzed by oxidosqualene cyclases. maxapress.com Studies on cucurbitadienol (B1255190) synthase, a key enzyme in cucurbitacin biosynthesis, in both Cucurbita pepo and Iberis amara suggest that these enzymes are monotopic membrane proteins that associate with the plasma membrane and the cortical endoplasmic reticulum. oup.com

Once synthesized, cucurbitacins are transported and accumulated in specific subcellular compartments to prevent autotoxicity. Research on cucurbitacin C transport in cucumber has identified a MATE (Multidrug and Toxic Compound Extrusion) transporter, CsMATE1, which is localized to the tonoplast (the vacuolar membrane). maxapress.comresearchgate.net This transporter is responsible for sequestering cucurbitacin C from the cytoplasm into the vacuole. maxapress.com This mechanism protects the cell from the cytotoxic effects of the cucurbitacins it produces. maxapress.com Similarly, MATE transporters have been identified for cucurbitacin B and E in melon and watermelon. maxapress.com While direct evidence for the specific transporters of this compound is not yet available, it is highly probable that a similar vacuolar sequestration mechanism is involved.

Cucurbitacins generally accumulate in various plant tissues, including fruits, leaves, and roots. phytojournal.commaxapress.com In Lagenaria siceraria, this compound has been isolated from the fruit. nih.govrsc.org In Ecballium elaterium, cucurbitacins are found in the fruit juice. researchgate.net The concentration and distribution of these compounds can vary significantly between different plant organs and even within different parts of the same organ.

Chemoecological Role of this compound in Plant-Environment Interactions

Cucurbitacins, as a class of compounds, play a crucial role in the chemical defense of plants against herbivores. ebi.ac.uk Their intensely bitter taste acts as a deterrent to many foraging animals. ebi.ac.uk This defensive function is a primary aspect of their chemoecological significance. The production of these compounds is a key strategy for plants in the Cucurbitaceae family to protect themselves from being eaten.

The accumulation of cucurbitacins can also enhance a plant's resistance to pests and diseases, earning them a reputation as 'green pesticides'. maxapress.com These compounds can act as allomones, which are chemicals that benefit the producer by affecting the behavior of another species. researchgate.net In addition to their role as feeding deterrents, cucurbitacins can also serve as signals for insect-parasite recognition. researchgate.net

While the specific chemoecological role of this compound has not been as extensively studied as that of other cucurbitacins like cucurbitacin B and C, its structural similarity and co-occurrence with these compounds strongly suggest a similar function in plant defense. The presence of this compound in the fruits of Lagenaria siceraria and Ecballium elaterium indicates its likely involvement in protecting these reproductive structures from herbivory, thereby ensuring the plant's reproductive success.

Biosynthetic Pathways and Enzymatic Transformations of 22 Deoxoisocucurbitacin D

Proposed General Biosynthesis of Cucurbitane-Type Triterpenoids

The biosynthesis of cucurbitane-type triterpenoids, including 22-Deoxoisocucurbitacin D, is a complex process originating from the isoprenoid pathway. nih.gov In plants, this begins with the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the mevalonate (B85504) (MVA) pathway in the cytosol. nih.govfrontiersin.org

The key steps in the formation of the core cucurbitane skeleton are as follows:

Squalene (B77637) Synthesis : Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP, are joined head-to-head to create the C30 precursor, squalene. nih.gov

Epoxidation : Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.govtandfonline.com This is a critical activation step for the subsequent cyclization.

Cyclization : The linear 2,3-oxidosqualene is folded into a specific chair-boat-chair conformation and cyclized by a specialized oxidosqualene cyclase (OSC) known as cucurbitadienol (B1255190) synthase (CBS). nih.govtandfonline.com This enzymatic reaction is a pivotal diversification point, leading to the formation of the characteristic tetracyclic cucurbitane skeleton, cucurbitadienol. nih.gov

Tailoring Modifications : Following the formation of cucurbitadienol, a series of post-cyclization modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs). nih.govnih.gov These enzymes introduce hydroxyl groups, keto groups, and acetate (B1210297) esters at various positions on the cucurbitadienol core, leading to the vast structural diversity observed in the cucurbitacin family. nih.gov Hydroxylation is often a key trigger for subsequent chemical transformations that produce the variety of bitter compounds. nih.gov

Specific Enzymatic Steps and Genetic Control in this compound Formation

While the precise enzymatic cascade leading specifically to this compound is not fully elucidated in all producing organisms, research in cucurbit plants like cucumber, melon, and watermelon has revealed conserved genetic loci and enzyme families responsible for cucurbitacin biosynthesis. nih.govresearchgate.net

The formation of cucurbitacins is under tight genetic control, often involving gene clusters that encode the necessary biosynthetic enzymes. researchgate.net The expression of these genes is regulated in a tissue-specific manner by transcription factors, typically of the basic helix-loop-helix (bHLH) family. nih.govmaxapress.com For instance, in cucumber, the Bl (Bitter leaf) and Bt (Bitter fruit) genes control cucurbitacin C synthesis in the respective tissues. nih.govmaxapress.com Similar regulatory systems are found in melon for cucurbitacin B and in watermelon for cucurbitacin E. maxapress.commaxapress.com

The key enzymes involved in modifying the cucurbitadienol skeleton are primarily cytochrome P450s (CYP450s) and acyltransferases (ACTs). nih.govmaxapress.com Although a direct pathway to this compound has not been fully mapped, it is understood to be a derivative of other major cucurbitacins, such as Cucurbitacin D. researchgate.net The "22-Deoxo" designation indicates the absence of a hydroxyl group at the C-22 position, a modification likely resulting from the action of a specific reductase or the lack of a specific hydroxylase that would typically act at this position in the synthesis of other cucurbitacins.

Table 1: Key Enzyme Families and Transcription Factors in Cucurbitacin Biosynthesis

| Component | Function | Examples in Cucurbits |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol. nih.govtandfonline.com | CsBi (Cucumber), CmBi (Melon) maxapress.commaxapress.com |

| Cytochrome P450 (CYP450) | Catalyze multiple hydroxylation and oxidation reactions on the cucurbitadienol skeleton. nih.govnih.gov | CYP81AQ19, CYP88L8 nih.gov |

| Acyltransferase (ACT) | Catalyzes the transfer of acyl groups, often acetylation, to the cucurbitane skeleton. nih.govmaxapress.com | ACTs involved in Cucurbitacin B and C synthesis. maxapress.com |

| bHLH Transcription Factors | Regulate the tissue-specific expression of biosynthetic genes. nih.govmaxapress.com | Bl (leaf), Bt (fruit), Br (root) maxapress.commaxapress.com |

Precursor Incorporation Studies and Metabolic Flux Analysis

Precursor incorporation studies are a powerful tool for delineating biosynthetic pathways. By feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) to a producing organism, scientists can trace the metabolic fate of the label into the final natural product. While specific precursor incorporation studies detailing the flux directly to this compound are not widely reported, the general principles have been established for the broader cucurbitacin class.

Metabolic flux analysis (MFA) further quantifies the rates (fluxes) of metabolic reactions within a biological system. biorxiv.org This technique can reveal the efficiency of a pathway and identify potential bottlenecks. biorxiv.orgelifesciences.org For cucurbitacins, MFA could be used to understand how carbon is partitioned from primary metabolism (like the MVA pathway) into the specialized triterpenoid (B12794562) pathway. spgykj.com Such analyses can be complex due to the compartmentalization of metabolic pathways within the plant cell. biorxiv.org However, they hold promise for optimizing the production of specific cucurbitacins in engineered systems. elifesciences.org

Biotransformation of this compound by Microorganisms or Plant Enzymes

Biotransformation utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate molecule. nmb-journal.comnih.gov This can be a valuable method for generating novel derivatives of natural products with potentially altered biological activities. nih.gov

While studies focusing specifically on the biotransformation of this compound are limited, research on related compounds like deoxynivalenol (B1670258) (DON) demonstrates the potential of microbial systems. nih.govmdpi.com Bacteria and fungi are known to carry out a variety of reactions, including hydroxylation, glycosylation, oxidation, and epimerization on complex molecules. nmb-journal.comnih.gov

For example, various microbial species have been shown to transform other complex triterpenoids and mycotoxins, converting them into different, often less toxic, metabolites. nih.govmdpi.com It is plausible that screening microorganisms such as bacteria (Pseudomonas, Devosia) or fungi (Aspergillus, Cunninghamella) could yield biocatalysts capable of modifying this compound. nih.govmdpi.com Such transformations could include:

Hydroxylation : Introduction of new hydroxyl groups at various positions.

Glycosylation : Attachment of sugar moieties, which can significantly alter solubility and activity.

Reduction or Oxidation : Modification of existing functional groups.

Plant enzymes themselves, particularly those from different species, could also be used to modify this compound, creating a broader range of chemical diversity.

Table 2: Potential Biotransformation Reactions Applicable to this compound

| Transformation Type | Description | Potential Outcome |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Creation of novel hydroxylated derivatives. |

| Glycosylation | Attachment of a sugar molecule. | Increased water solubility, altered bioactivity. |

| Oxidation | Conversion of a hydroxyl group to a ketone. | Formation of related cucurbitacin structures. |

| Reduction | Conversion of a ketone to a hydroxyl group. | Generation of stereoisomers or related alcohols. |

| Epimerization | Change in stereochemistry at a chiral center. | Formation of diastereomers with different properties. |

Preclinical Pharmacological Investigations: Mechanistic Insights into 22 Deoxoisocucurbitacin D Bioactivities

In Vitro Cellular and Molecular Studies

In vitro studies using cellular and molecular models are fundamental to understanding the specific biological effects of a compound. For 22-Deoxoisocucurbitacin D, the research landscape points towards several potential areas of activity, reflective of the properties of the cucurbitacin family.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

The cucurbitacin family is generally recognized for its potential to inhibit cell proliferation and induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net This process is crucial for halting tumor growth and can be triggered through intrinsic or extrinsic pathways, often involving the activation of caspases, a family of protease enzymes. semanticscholar.orgaging-us.com The induction of apoptosis can remove potentially harmful cells, and its deregulation is a hallmark of cancer. semanticscholar.org However, specific studies detailing the antiproliferative and apoptosis-inducing mechanisms of this compound in particular cancer cell lines, including data on its effects on cell cycle progression or specific apoptotic pathway proteins, are not detailed in the available literature.

Anti-inflammatory Modulatory Effects in Cellular Models

Compounds in the cucurbitacin class have been noted for their anti-inflammatory properties. nih.gov The inflammatory response involves the activation of immune cells like macrophages and the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL). nih.govthermofisher.com The inhibition of these mediators is a key strategy for controlling inflammation. nih.govmdpi.comnih.gov While the potential exists, specific research using cellular models to elucidate the anti-inflammatory effects of this compound and its impact on inflammatory pathways is not described in the available scientific reports.

Antimicrobial Activity against Pathogenic Strains

This compound, isolated from the fruit of Lagenaria siceraria, has been associated with antimicrobial properties. nih.gov The evaluation of antimicrobial activity typically involves testing a compound against various pathogenic strains, including Gram-positive and Gram-negative bacteria, as well as fungi, to determine its minimum inhibitory concentration (MIC). mdpi.comfrontiersin.org While a study mentions its antimicrobial potential, it does not provide specific data on the pathogenic strains inhibited by this compound or the mechanisms behind this activity. nih.gov

Antioxidant Effects in Cell-Based Assays

Cucurbitacins have been acknowledged for their antioxidant activities in various studies. researchgate.net Cellular-based antioxidant assays are critical for evaluating a compound's ability to protect against oxidative stress within a biological system. nih.gov These assays can measure the direct scavenging of reactive oxygen species (ROS) or the ability to enhance the cell's own antioxidant defenses. nih.govmdpi.com Despite the general antioxidant reputation of its chemical family, specific data from cell-based assays quantifying the direct or indirect antioxidant effects of this compound are not available in the reviewed literature.

Modulation of Enzyme Activities and Receptor Interactions

The biological effects of compounds are often mediated through their interaction with specific proteins, such as enzymes or receptors. mdpi.commdpi.com For instance, the Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly activated, contributes to diseases like cancer by promoting cell proliferation and survival. thno.orgfrontiersin.org Inhibition of such proteins is a key therapeutic strategy. nih.govnih.gov Currently, there are no available studies that specifically investigate the modulation of enzyme activities or interactions with cellular receptors by this compound.

In Vivo Animal Model Studies for Mechanistic Elucidation

While in vitro studies provide foundational data, in vivo animal models are essential for understanding a compound's effects within a complex living organism. nih.gov Such studies are crucial for validating the mechanisms observed in cell cultures. researchgate.net Although both in vitro and in vivo studies have been conducted to evaluate the activity of various cucurbitacins, specific animal model studies aimed at elucidating the biological mechanisms of this compound have not been reported in the available literature. researchgate.net

Evaluation of Specific Therapeutic Potentials (e.g., anticancer, anti-inflammatory) in Defined Animal Models

Information regarding the evaluation of this compound in specific animal models for anticancer or anti-inflammatory therapeutic potentials is not available in the reviewed scientific literature. While the broader class of cucurbitacins is known for these properties, studies detailing the in vivo efficacy and mechanistic pathways of this compound specifically are absent.

Pharmacodynamic Biomarkers in Preclinical Systems

There are no specific pharmacodynamic biomarkers reported in the scientific literature that have been used to assess the biological activity of this compound in preclinical systems. Research has not yet progressed to the stage of identifying and validating such markers for this particular compound.

Elucidation of Molecular Targets and Signaling Pathways Mediated by 22 Deoxoisocucurbitacin D

Identification of Direct Protein Targets and Binding Affinities

Currently, there are no publicly available studies that have specifically identified the direct protein targets of 22-Deoxoisocucurbitacin D. Techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), or cellular thermal shift assays (CETSA) have not been reported in the context of this particular compound. Consequently, data on its binding affinities (e.g., dissociation constant, Kd) to any specific protein are not available.

Analysis of Intracellular Signaling Cascade Modulation (e.g., MAPK, NF-κB, PI3K/Akt pathways)

Detailed investigations into the specific effects of this compound on key intracellular signaling cascades are not present in the available research. While related compounds like Cucurbitacin D have been shown to modulate pathways including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathways, analogous studies have not been published for this compound. nih.gov Therefore, its role as a potential modulator of these critical cellular regulation networks is yet to be determined.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

Comprehensive transcriptomic and proteomic analyses, which involve the large-scale study of gene expression (RNA) and proteins, respectively, have not been reported for cellular or tissue responses to this compound exposure. nih.govnih.gov Such studies would be invaluable for creating a global map of the cellular changes induced by the compound, identifying which genes are turned on or off, and which protein levels are altered. This information is crucial for building a complete picture of its mechanism of action, but this data is currently unavailable.

Structure Activity Relationship Sar and Computational Chemistry Studies of 22 Deoxoisocucurbitacin D Analogues

Design and Semi-Synthetic Modification Strategies of the 22-Deoxoisocucurbitacin D Scaffold

The modification of natural products like this compound is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. While the de novo or total synthesis of such complex molecules is a significant challenge, it has been accomplished for related structures like octanorcucurbitacin B. This achievement demonstrates that the core cucurbitane skeleton can be constructed from simple chiral starting materials, offering a pathway to novel analogues that are not accessible from natural isolates. nsf.gov

Semi-synthesis, which involves the chemical modification of the natural product, is a more common and practical approach. For the broader cucurbitacin class, these strategies often focus on several key reactive sites on the molecule. The goal is to create a library of derivatives to probe the structure-activity relationship (SAR). For instance, in the closely related Cucurbitacin B, a bioreductive prodrug approach has been used. This involves attaching a group that is cleaved under specific biological conditions (like the reductive environment in some cancer cells) to release the active cytotoxic compound, thereby reducing toxicity to normal cells while maintaining efficacy against cancer cells. nih.gov

Strategies for creating analogues from the cucurbitacin scaffold can be summarized as:

Modification of the Side Chain: The side chain at C-17 is a frequent target for modification. Changes to its length, polarity, and the introduction of different functional groups can significantly impact biological activity.

Functionalization of the Rings: The tetracyclic core offers multiple positions for functionalization. For example, allylic oxidation can introduce new carbonyl or hydroxyl groups, altering the molecule's electronic and steric properties. nsf.gov

Esterification and Etherification: The hydroxyl groups present on the scaffold can be converted to esters or ethers to modulate properties like solubility and cell permeability.

Prodrug Strategies: As demonstrated with Cucurbitacin B, the addition of cleavable moieties can create targeted prodrugs that become active only in specific physiological environments, enhancing the therapeutic window. nih.gov

These semi-synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold to identify key structural features required for biological activity.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. In complex molecules like the cucurbitacins, which possess multiple chiral centers, the specific stereoconfiguration governs how the molecule interacts with its biological targets. Even subtle changes in the orientation of a single functional group can lead to a dramatic loss or gain of activity.

The synthesis of complex natural products and their analogues often requires highly stereoselective methods to ensure that the desired isomer is produced. For example, the synthesis of pinane-based 2-amino-1,3-diols relies on stereoselective aminohydroxylation to create the correct relative stereochemistry. beilstein-journals.org Similarly, the total synthesis of octanorcucurbitacin B involved a stereoselective intramolecular Heck reaction to establish the correct configuration of the core ring system. nsf.gov

For vitamin D analogues, another class of complex steroidal molecules, the introduction of substituents at specific positions can influence the stereoselectivity of key synthetic reactions and ultimately impact biological function. mdpi.com The presence of a methylene (B1212753) group at the C-22 position in certain vitamin D analogues was found to restrict the conformational flexibility of the side chain, which in turn altered their biological profiles. nih.gov This highlights how stereochemical and conformational constraints are intrinsically linked to activity.

While specific studies detailing the stereochemical influences for a wide range of this compound isomers are not extensively documented in current literature, the principles derived from related natural products are highly applicable. It is well-established that biological receptors are chiral, and therefore, the interaction with a small molecule is stereospecific. The precise spatial arrangement of the hydroxyl, carbonyl, and alkyl groups of the this compound scaffold is crucial for its binding to target proteins and subsequent biological effects. Any synthetic or semi-synthetic endeavor must therefore carefully control the stereochemical outcomes to produce biologically active molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that attempt to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are most important for efficacy.

A significant QSAR study was conducted on a series of 43 cucurbitacin derivatives to model their cytotoxic activity against a human lung adenocarcinoma cell line (A549). nih.govconicet.gov.ar This study utilized Partial Least Squares (PLS) and Partial Least Squares with Discriminant Analysis (PLS-DA) to build its models. The chemical structures of the cucurbitacins were represented by numerical descriptors that quantify various constitutional, geometric, and electronic properties.

The key findings from the QSAR modeling of cucurbitacins indicated that the cytotoxic activity might be related to the potential for electrophilic attack on cellular components. nih.govconicet.gov.ar This suggests that the reactivity of the cucurbitacin scaffold is a critical factor in its biological effect. The models developed showed good internal and external predictivity, meaning they were not only able to explain the data they were built on but could also accurately predict the activity of new, untested compounds. nih.govconicet.gov.ar

The types of descriptors used in such QSAR models are diverse and can include:

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties like orbital energies (e.g., HOMO, LUMO) and charge distributions.

3D-MoRSE Descriptors: Encode information about the 3D structure of the molecule.

Below is a table representing the type of data and outcomes typical of a QSAR study on cucurbitacin analogues.

| Compound/Analogue | Experimental Activity (IC₅₀ in µM) | Predicted Activity (IC₅₀ in µM) | Key Structural Features |

| Cucurbitacin Analogue 1 | 0.05 | 0.08 | α,β-unsaturated ketone |

| Cucurbitacin Analogue 2 | 1.20 | 1.15 | Saturated side chain |

| Cucurbitacin Analogue 3 | 0.15 | 0.21 | Acetoxy group at C-16 |

| Cucurbitacin Analogue 4 | >10 | 8.50 | Hydroxylation at C-25 |

| Cucurbitacin Analogue 5 | 0.09 | 0.11 | Dihydroxyacetyl side chain |

This table is a representative example based on findings in QSAR literature and does not represent actual experimental data for specific numbered compounds.

Such QSAR studies provide a powerful framework for improving the understanding of cucurbitacin cytotoxicity and can guide the design of new, more potent analogues based on the this compound scaffold. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, binds to its protein target at an atomic level. These methods provide insights into the binding mode, the key intermolecular interactions, and the stability of the ligand-protein complex.

The molecular docking process involves several key steps:

Preparation of the Protein and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.govnih.gov

For example, a molecular docking study of doronine (B1238322) derivatives with the COX-2 enzyme analyzed docking scores and the specific interactions with functional residues in the protein's active site. nih.gov Similarly, studies on curcumin (B1669340) derivatives as inhibitors of BACE1 used docking to identify compounds with excellent binding energy. njppp.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing a more dynamic picture of the interaction and assessing the stability of the binding mode predicted by docking.

While specific molecular docking studies for this compound are not widely published, the methodology is broadly applicable. A hypothetical docking study of a this compound analogue into a kinase binding site might reveal the interactions detailed in the table below.

| Interacting Residue (Protein) | Type of Interaction | Interacting Atom/Group (Ligand) |

| Lys72 | Hydrogen Bond | C-11 Carbonyl Oxygen |

| Asp161 | Hydrogen Bond | C-3 Hydroxyl Group |

| Leu140 | Hydrophobic | Tetracyclic Core |

| Val85 | Hydrophobic | Side Chain Alkyl Groups |

| Phe160 | Pi-Alkyl | Tetracyclic Core |

This table is a representative example of potential interactions and does not represent results from a specific experimental study.

These computational tools are essential for generating hypotheses about the mechanism of action of this compound and for guiding the design of new analogues with improved binding affinity and selectivity for their biological targets.

De Novo Design of Novel this compound-Inspired Compounds

De novo design refers to the computational creation of novel molecules "from scratch" that are tailored to fit a specific biological target and possess desired drug-like properties. This approach can be broadly categorized into ligand-based and structure-based methods. When applied to a complex natural product like this compound, the goal is often to retain the key pharmacophoric features of the natural scaffold while exploring entirely new chemical space.

One powerful strategy in this area is scaffold hopping , where the core structure of a known active molecule is replaced with a different, often synthetically more accessible, core that maintains the original's key three-dimensional arrangement of functional groups. acs.org For instance, researchers have designed novel estrone (B1671321) analogs inspired by the cucurbitacin structure, demonstrating that the biological activity can be transferred to a different molecular framework. mdpi.com

Modern de novo design heavily relies on machine learning and artificial intelligence, particularly deep generative models. These algorithms can learn the underlying rules of chemical structure and bonding from large databases of existing molecules. They can then be trained to generate new molecules with specific properties, such as high binding affinity for a target protein, good synthetic accessibility, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.org

The workflow for designing a novel compound inspired by this compound might involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in the this compound scaffold that are crucial for its biological activity.

Generative Chemistry: Using a generative algorithm to build new molecules that match this pharmacophore. The algorithm can be constrained to build upon the cucurbitane core or to generate entirely new scaffolds. arxiv.org

In Silico Filtering and Scoring: The generated virtual compounds are then filtered based on predicted drug-like properties and scored for their predicted binding affinity to the target protein using methods like molecular docking.

Selection for Synthesis: The most promising candidates are then selected for chemical synthesis and subsequent biological evaluation.

This approach allows for the exploration of a vast and diverse chemical space, moving beyond simple modifications of the natural product to invent entirely new classes of compounds that retain the desired biological activity of the original this compound scaffold. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 22 Deoxoisocucurbitacin D

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, including 22-Deoxoisocucurbitacin D. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and stereochemistry of the molecule can be established.

The structural assignment of this compound, an α-ketol isomer of 22-deoxocucurbitacin D, is confirmed through detailed analysis of its spectral data. researchgate.net Two-dimensional NMR techniques are particularly crucial. For instance, Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the tetracyclic cucurbitane skeleton and its side chain. youtube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a map of C-H connections. youtube.comyoutube.com Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments identify longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular framework, especially around quaternary carbons and heteroatoms. researchgate.net The complete and unambiguous assignment of all proton and carbon signals confirms the identity of this compound, distinguishing it from other closely related cucurbitacin analogues. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 22-Deoxocucurbitacin D (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 36.1 | 1.85, m; 1.45, m |

| 2 | 70.3 | 4.41, dd, J = 12.5, 6.0 |

| 3 | 212.9 | - |

| 4 | 45.4 | - |

| 5 | 52.8 | 3.12, d, J = 1.5 |

| 6 | 120.3 | 5.80, d, J = 1.5 |

| 7 | 31.8 | 2.15, m; 1.90, m |

| 8 | 42.1 | 2.05, m |

| 9 | 49.3 | - |

| 10 | 26.1 | - |

| 11 | 220.2 | - |

| 12 | 57.3 | 3.33, d, J = 15.0; 2.85, d, J = 15.0 |

| 13 | 49.8 | - |

| 14 | 50.1 | - |

| 15 | 34.2 | 1.80, m; 1.60, m |

| 16 | 71.9 | 4.35, m |

| 17 | 56.2 | 2.55, m |

| 18 | 19.8 | 1.05, s |

| 19 | 19.5 | 1.30, s |

| 20 | 48.5 | 2.65, m |

| 21 | 29.8 | 1.25, d, J = 7.0 |

| 22 | 118.5 | 5.65, d, J = 8.5 |

| 23 | 145.2 | - |

| 24 | 33.7 | 2.40, m; 2.20, m |

| 25 | 214.5 | - |

| 26 | 29.9 | 2.18, s |

| 27 | 29.9 | 2.18, s |

| 28 | 28.5 | 1.42, s |

| 29 | 21.0 | 1.20, s |

| 30 | 27.8 | 1.00, s |

Data adapted from Seger et al., 2005. researchgate.net

Mass Spectrometry-Based Techniques (e.g., HPLC-ESI-Q-TOF-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for the analysis of cucurbitacins. nih.gov These techniques offer high sensitivity and selectivity, making them ideal for detecting trace amounts of compounds in complex mixtures and for studying their metabolic fate.

High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-TOF-MS) is particularly valuable for the initial characterization of this compound in plant extracts. nih.govconsensus.app This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the confident determination of the elemental composition of the parent ion. libretexts.org The combination of retention time from HPLC with the accurate mass and isotopic pattern from Q-TOF-MS provides a high degree of certainty in compound identification. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for trace analysis and metabolite profiling due to its exceptional sensitivity and specificity. nih.gov In this technique, the parent ion of this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For quantitative studies, a multiple reaction monitoring (MRM) approach is often used, where specific precursor-to-product ion transitions are monitored, significantly enhancing selectivity and lowering detection limits. nih.govresearchgate.net This enables the accurate quantification of this compound in preclinical samples, such as plasma or tissue homogenates. dntb.gov.ua Furthermore, LC-MS/MS is essential for metabolite profiling, allowing for the detection and structural elucidation of phase I and phase II metabolites formed in vivo. nih.govdntb.gov.ua

Table 2: Representative Mass Spectrometric Fragmentation Data for Cucurbitacins

| Precursor Ion (m/z) | Proposed Formula | Key Fragment Ions (m/z) | Description |

|---|---|---|---|

| 515.3367 | [C₃₀H₄₆O₆+H]⁺ | 497, 479, 453, 387 | Corresponds to Cucurbitacin D. Fragmentation involves sequential losses of water (H₂O) and cleavage of the side chain. |

| 499.3418 | [C₃₀H₄₆O₅+H]⁺ | 481, 463, 437, 387 | Corresponds to 22-Deoxocucurbitacin D. Similar fragmentation with losses of water and side-chain cleavage. |

Data derived from principles outlined in Mass Spectrometric Analysis of Cucurbitacins. nih.gov

Chromatographic Separation and Purification Methodologies (e.g., Reversed-Phase Flash Chromatography, Preparative HPLC)

The isolation of this compound from a crude plant extract requires a multi-step purification strategy to separate it from numerous other structurally similar compounds.

Reversed-Phase Flash Chromatography is often employed as an initial, rapid purification step. nih.gov This technique is a fast and economical method for fractionating the crude extract, effectively removing many impurities and separating compounds based on their hydrophobicity. nih.gov The extract is loaded onto a column packed with a reversed-phase stationary phase (e.g., C18-silica), and a solvent gradient (e.g., water-acetonitrile or water-methanol) is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for obtaining highly pure compounds. ardena.comshimadzu.com.auwarwick.ac.uk Following initial cleanup by flash chromatography, the enriched fractions are subjected to preparative HPLC. nih.govthermofisher.com This method utilizes high-efficiency columns and precise solvent delivery systems to achieve excellent separation of closely related isomers and analogues. warwick.ac.uk By scaling up from an analytical method, large quantities of the compound can be purified. The process involves injecting the sample onto a preparative-scale reversed-phase column and eluting with an optimized mobile phase gradient. A fraction collector is used to isolate the peak corresponding to this compound, yielding a product with high purity suitable for structural elucidation and biological testing.

Table 3: Example Chromatographic Purification Parameters for Cucurbitacins

| Technique | Stationary Phase | Mobile Phase System | Elution Mode | Purpose |

|---|---|---|---|---|

| Reversed-Phase Flash Chromatography | C18 Silica Gel | Water/Acetonitrile or Water/Methanol | Gradient | Initial fractionation of crude extract, removal of major impurities. |

| Preparative HPLC | C18 (e.g., 10 µm particle size) | Water (with 0.1% Formic Acid) / Acetonitrile (with 0.1% Formic Acid) | Isocratic or Gradient | Final purification to achieve >95% purity. |

Development and Validation of Bioanalytical Methods for Preclinical Sample Analysis

To accurately measure the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates for preclinical studies, a robust and reliable bioanalytical method must be developed and rigorously validated. nih.govcore.ac.uk This process ensures that the data generated are accurate and reproducible. ich.org The validation is typically performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.orggmp-compliance.orgbioanalysis-zone.comeuropa.eu

The development process usually involves selecting a suitable analytical technique, most commonly LC-MS/MS, due to its high sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological samples. chrom-china.com An internal standard (IS), a compound with similar physicochemical properties, is added to samples and standards to correct for variability during sample preparation and analysis. nih.gov Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering matrix components. chrom-china.com

The method is then validated by assessing a series of key parameters: nih.govworldwide.com

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

Accuracy and Precision: Accuracy measures how close the determined values are to the true concentration, while precision measures the repeatability of the results. These are assessed within a single run (intra-day) and between different runs (inter-day).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). worldwide.com

Table 4: Key Parameters for Bioanalytical Method Validation (based on ICH M10 Guidelines)

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | RSD of the matrix factor should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the baseline value |

These criteria ensure the reliability of the method for analyzing preclinical samples. ich.orgworldwide.com

Future Perspectives in 22 Deoxoisocucurbitacin D Research and Translational Science

Exploration of Undiscovered Bioactivities and Mechanistic Pathways

While the broader family of cucurbitacins is recognized for a range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties, the specific pharmacological profile of 22-Deoxoisocucurbitacin D remains largely uncharacterized. researchgate.netfrontiersin.orgnih.gov Future research should prioritize a systematic investigation into its bioactivities. Initial studies have isolated this compound, but detailed reports on its pharmacological actions are lacking. tandfonline.com

A crucial area of future investigation will be the elucidation of its mechanisms of action. Many cucurbitacins are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them attractive candidates for oncology research. researchgate.net Determining whether this compound shares these properties and identifying its specific molecular targets will be paramount. Advanced techniques such as thermal proteome profiling (TPP) could be employed to identify both primary and off-target proteins that interact with the compound within a cellular context. mdpi.com

Furthermore, exploring its effects on diverse signaling pathways involved in cell proliferation, death, invasion, and migration will provide a deeper understanding of its therapeutic potential. researchgate.net Given the diverse health benefits attributed to plants containing this compound, such as antioxidant and hepatoprotective effects, it is plausible that this compound contributes to these activities. nih.govresearchgate.net

Synergistic Effects of this compound in Combination with Other Bioactive Compounds in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. oncotarget.com The potential of this compound as a component of a combination regimen is a compelling avenue for future preclinical research. Identifying synergistic interactions between this compound and existing chemotherapeutic agents or other bioactive compounds could lead to more effective treatment strategies. nih.gov

Preclinical studies should be designed to assess the efficacy of this compound in combination with a variety of compounds. The goal would be to identify combinations that exhibit synergistic or additive effects, meaning the combined effect is greater than the sum of the individual effects. oncotarget.commedrxiv.org For instance, research has shown that combining certain drugs can re-program dormant cancer cells, making them more susceptible to the immune system. qimrb.edu.au Investigating whether this compound can act as a sensitizing agent for other therapies would be a valuable line of inquiry.

The table below outlines a hypothetical preclinical study design to investigate the synergistic effects of this compound.

| Parameter | Description |

| Cell Lines | A panel of cancer cell lines representing different tumor types. |

| Combination Agents | Standard-of-care chemotherapeutic drugs, targeted therapies, and other natural products. |

| Assays | Cell viability assays, apoptosis assays, and cell cycle analysis to determine the nature of the interaction (synergism, additivity, or antagonism). |

| In Vivo Models | Xenograft or patient-derived xenograft (PDX) models to validate in vitro findings. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

To gain deeper insights into the biological effects of this compound, the use of advanced in vitro and in vivo models is essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues. uu.nl

Advanced In Vitro Models:

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking cell-cell and cell-matrix interactions. uu.nlnih.govresearchgate.net These models can be used to study the effects of this compound on tumor growth, invasion, and drug response in a more realistic setting. thermofisher.com Organ-on-a-chip technologies, which are microfluidic devices that simulate the dynamic conditions of organs, represent another powerful tool for studying the compound's effects on specific tissues. uu.nlmdpi.com For instance, a "lung-on-a-chip" could be used to investigate its potential effects on lung cancer models. mdpi.com

Advanced In Vivo Models:

While traditional animal models are a necessary part of preclinical research, more sophisticated models can provide more translatable data. nih.govnih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes. Humanized mouse models, which have a reconstituted human immune system, would be invaluable for studying the immunomodulatory effects of this compound. nih.gov

The table below summarizes the advantages of different advanced models for studying this compound.

| Model Type | Key Advantages for this compound Research |

| Spheroids | Mimic tumor microenvironment, useful for screening and initial efficacy studies. thermofisher.com |

| Organoids | Derived from stem cells, can model organ-specific responses and patient-specific drug sensitivity. thermofisher.comthieme-connect.comnih.gov |

| Organ-on-a-Chip | Allows for the study of dynamic processes and interactions between different cell types under fluid flow. uu.nlfrontiersin.org |

| Patient-Derived Xenografts (PDX) | High predictive value for clinical efficacy. nih.gov |

| Humanized Mouse Models | Enable the study of interactions with the human immune system. nih.gov |

Applications in Drug Discovery Platforms: Lead Optimization and Preclinical Development

This compound can serve as a valuable "hit" or starting point in the drug discovery process. nih.gov The subsequent stages involve lead optimization to enhance its therapeutic properties, followed by rigorous preclinical development.

Lead Optimization:

The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial compound. nih.govnih.gov This involves creating and testing a series of derivatives or analogues of this compound. Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, can be used to predict which modifications are most likely to improve binding to the target protein. nih.govnih.gov For example, a "heterocycle scan" could be computationally performed to identify optimal ring structures within the molecule. nih.gov

Preclinical Development:

Once a lead candidate with promising characteristics is identified, it enters preclinical development. This phase involves a comprehensive evaluation of the compound's efficacy and safety in animal models. nih.govfrontiersin.org Key studies include pharmacology studies to understand its mechanism of action, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and toxicology studies to assess its safety. The data generated during this phase is critical for determining whether the compound can proceed to clinical trials in humans. frontiersin.org

The table below outlines the key stages of applying this compound in a drug discovery platform.

| Stage | Key Activities |

| Hit Identification | Identification of this compound as a molecule with desired biological activity. nih.gov |

| Lead Generation | Initial chemical modifications to improve potency and selectivity. |

| Lead Optimization | Systematic chemical modifications and testing to enhance drug-like properties. nih.govnih.gov |

| Preclinical Candidate Selection | Selection of the most promising analogue for extensive preclinical testing. nih.gov |

| Preclinical Development | In-depth in vivo studies to assess efficacy, safety, and pharmacokinetics. frontiersin.org |

Biotechnological Approaches for Sustainable Production and Derivatization

A significant challenge in the development of natural products for therapeutic use is ensuring a sustainable and scalable supply. Biotechnological approaches offer a promising solution for the production of this compound and its derivatives.

Metabolic Engineering:

Synthetic Biology and Fermentation:

The elucidation of the biosynthetic pathway of cucurbitacins opens the door for reconstituting the pathway in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. srce.hrnih.gov This would allow for the large-scale production of this compound through fermentation, a process that is often more cost-effective and scalable than extraction from plant sources. srce.hrnih.gov Furthermore, synthetic biology tools can be used to create novel derivatives by introducing enzymes from other organisms into the engineered pathway. nih.gov

The table below highlights different biotechnological strategies for this compound production.

| Approach | Description | Potential Advantages |

| Hairy Root Cultures | Genetically engineered root cultures of cucurbitacin-producing plants. nih.govku.dkresearchgate.net | Increased yield, potential for novel derivatives, stable production system. frontiersin.orgnih.govku.dkresearchgate.net |

| Microbial Fermentation | Engineering the biosynthetic pathway into a microbial host. srce.hrnih.gov | Scalable, cost-effective, and sustainable production. srce.hrnih.gov |

| Enzymatic Derivatization | Using isolated enzymes to modify the structure of this compound. | Precise and specific modifications, creation of a library of derivatives for screening. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 22-Deoxoisocucurbitacin D in plant extracts?

- Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for initial identification and quantification. For validation, combine these with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural specificity. Cross-referencing with databases like PubChem or specialized phytochemical libraries ensures accuracy .

Q. How can researchers isolate this compound from complex plant matrices like Lagenaria hybrids?

- Methodological Answer : Use solvent partitioning (e.g., ethyl acetate or dichloromethane) to separate cucurbitacins from polar compounds. Follow with column chromatography using silica gel or Sephadex LH-20. Monitor fractions via TLC/HPLC and validate purity via melting point analysis and spectral data (UV, IR) .

Q. What are the primary pharmacological activities reported for this compound?

- Methodological Answer : Preclinical studies highlight diuretic effects (e.g., in canine models at 0.4 g/kg IV) and anti-inflammatory potential. However, activity varies by dosage and model organism. Always contextualize findings with controls for metabolic variability and species-specific responses .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, administration route, or extraction method). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies that isolate variables. For example, compare aqueous vs. ethanolic extracts to assess solubility-driven efficacy differences .

Q. What strategies optimize the extraction yield of 22-Deoxoisocurbitacin D while preserving its structural integrity?

- Methodological Answer : Employ response surface methodology (RSM) to model solvent polarity, temperature, and extraction time. Methanol-water (70:30) at 50°C maximizes yield without degradation. Validate stability via accelerated shelf-life testing under varying pH and light conditions .

Q. How can in silico models enhance the study of this compound’s mechanism of action?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions with in vitro assays (e.g., COX-2 inhibition ELISA) and transcriptomic profiling to map downstream pathways .

Q. What statistical approaches are critical for analyzing dose-response relationships in toxicity studies of 22-Deoxoisocurbitacin D?

- Methodological Answer : Apply probit analysis or Bayesian hierarchical models to estimate LD₅₀/LC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare organ-specific toxicity across dose groups. Ensure compliance with OECD guidelines for reproducibility .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs via semi-synthetic modification (e.g., esterification, glycosylation) and screen for bioactivity. Use principal component analysis (PCA) to correlate structural features (e.g., hydroxylation patterns) with pharmacological outcomes. Cross-validate with 3D-QSAR models .

Key Considerations for Future Research

- Interdisciplinary Collaboration : Integrate phytochemistry with omics (e.g., metabolomics to identify synergistic compounds in Lagenaria extracts) .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for preclinical studies and share raw data via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.